N-acétylsphingosine

Vue d'ensemble

Description

N-acetylsphingosine, also known as C2-ceramide, is a derivative of sphingosine, a fundamental component of sphingolipids. Sphingolipids are essential for cellular structure and function, particularly in the brain. N-acetylsphingosine is characterized by an acetamido group at position 2 of the sphingosine backbone. This compound plays a significant role in various biological processes, including cell signaling and apoptosis.

Applications De Recherche Scientifique

Role in Cell Signaling and Apoptosis

N-acetylsphingosine plays a crucial role in cell signaling pathways and apoptosis. It is known to act as an intracellular second messenger, influencing cellular processes such as growth inhibition and differentiation. Research has demonstrated that N-AS can modulate neutrophil responses by inhibiting superoxide formation and calcium influx, which are critical for immune responses . Additionally, it has been shown to enhance the expression of pro-apoptotic factors in various cell types, indicating its potential as a therapeutic agent in cancer treatment .

Neurobiology and Alzheimer's Disease

Recent studies have highlighted the significance of N-acetylsphingosine in neurobiology, particularly concerning neuroinflammatory conditions like Alzheimer’s disease (AD). N-AS has been shown to regulate microglial functions by promoting the production of specialized pro-resolving mediators (SPMs) that help resolve inflammation in AD models. Treatment with N-AS resulted in increased levels of acetylated COX2 and SPMs in microglia, leading to enhanced phagocytic activity and reduced neuroinflammation . This suggests that N-AS could be a promising candidate for therapeutic strategies aimed at mitigating neuroinflammation associated with neurodegenerative diseases.

Analytical Applications in Lipidomics

N-acetylsphingosine serves as a critical compound in lipidomics, particularly in the analysis of sphingolipid metabolism. Advanced mass spectrometry techniques have been employed to study the metabolic pathways involving N-AS and its derivatives. These analyses aid in understanding the molecular diversity of sphingolipids and their roles in cellular functions . The ability to detect low concentrations of N-AS and related metabolites is crucial for elucidating their physiological importance.

Therapeutic Potential

The therapeutic potential of N-acetylsphingosine extends beyond neurobiology. Its applications include:

- Cancer Therapy : By inducing apoptosis in cancer cells, N-AS may serve as a potential treatment for various malignancies .

- Anti-inflammatory Treatments : The compound's ability to promote SPM production positions it as a candidate for developing anti-inflammatory drugs .

- Metabolic Disorders : Research indicates that N-AS may influence lipid metabolism, suggesting potential applications in metabolic syndrome management.

Case Study: Neuroinflammation Resolution

A study involving APP/PS1 mice demonstrated that daily subcutaneous injections of N-acetylsphingosine over eight weeks led to significant improvements in microglial function and reductions in AD pathology. The treatment restored levels of key mediators involved in inflammation resolution, showcasing the compound's therapeutic efficacy .

Table: Summary of Research Findings on N-acetylsphingosine

Mécanisme D'action

Target of Action

N-acetylsphingosine, also known as C2 ceramide, has several primary targets. It interacts with amyloid-β (Aβ) and metal ions found in Alzheimer’s disease (AD) affected brains . It also targets mitochondrial respiratory chain complex III and phospholipase D (PLD) .

Mode of Action

N-acetylsphingosine interacts with both Aβ and metal ions, affecting the aggregation of metal-free Aβ and metal–Aβ . It directly inhibits the activity of mitochondrial respiratory chain complex III and blocks phosphatidylethanol and phosphatidic acid formation, demonstrating that PLD is an intracellular target of ceramide action .

Biochemical Pathways

The interaction of N-acetylsphingosine with Aβ and metal ions affects the aggregation of metal-free Aβ and metal–Aβ, which are pathological components in AD-affected brains . This interaction consequently influences the sphingolipid metabolism pathway, which is linked to the pathology of Alzheimer’s disease .

Pharmacokinetics

Its ability to form micelles and micellar aggregates suggests that it may have unique absorption, distribution, metabolism, and excretion (ADME) properties that impact its bioavailability.

Result of Action

The interaction of N-acetylsphingosine with Aβ and metal ions results in the aggravation of toxicity induced by metal-free Aβ and metal–Aβ in living cells . It also reduces the activity of mitochondrial respiratory chain complex III , which could lead to a decline in mitochondrial oxidative phosphorylation .

Action Environment

The reactivity of N-acetylsphingosine towards metal-free Aβ and metal–Aβ is determined to be dependent on their formation of micelles and micellar aggregates . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors that affect micelle and micellar aggregate formation.

Analyse Biochimique

Biochemical Properties

N-acetylsphingosine interacts with various biomolecules, including amyloid-β (Aβ) and metal ions . These interactions affect the aggregation of metal-free Aβ and metal-bound Aβ . As the simplest acyl derivatives of sphingosine, N-acetylsphingosine influences metal-free Aβ and metal–Aβ aggregation to different degrees .

Cellular Effects

N-acetylsphingosine has been shown to influence the toxicity induced by metal-free Aβ and metal–Aβ in living cells . Such slight structural modifications of sphingosine neutralize its ability to exacerbate the cytotoxicity triggered by metal-free Aβ and metal–Aβ .

Molecular Mechanism

The reactivity of N-acetylsphingosine towards metal-free Aβ and metal–Aβ is determined to be dependent on their formation of micelles and micellar aggregates . This suggests that N-acetylsphingosine could directly interact with pathological factors in Alzheimer’s disease (AD) and modify their pathogenic properties at concentrations below and above critical aggregation concentrations .

Metabolic Pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-acetylsphingosine can be synthesized through the acetylation of sphingosine. The process involves the reaction of sphingosine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields N-acetylsphingosine as the primary product.

Industrial Production Methods

Industrial production of N-acetylsphingosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically purified using chromatographic techniques to isolate N-acetylsphingosine.

Analyse Des Réactions Chimiques

Types of Reactions

N-acetylsphingosine undergoes various chemical reactions, including:

Oxidation: N-acetylsphingosine can be oxidized to form N-acetylsphingosine-1-phosphate.

Reduction: Reduction reactions can convert N-acetylsphingosine back to sphingosine.

Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

Oxidation: N-acetylsphingosine-1-phosphate.

Reduction: Sphingosine.

Substitution: Derivatives with different functional groups replacing the acetamido group.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sphingosine: The parent compound of N-acetylsphingosine.

N-hexanoylsphingosine: Another acyl derivative of sphingosine with a hexanoyl group.

N-dodecanoylsphingosine: A derivative with a dodecanoyl group.

Uniqueness

N-acetylsphingosine is unique due to its specific acetamido group, which imparts distinct biological properties. Compared to other acyl derivatives, N-acetylsphingosine has a different impact on cell signaling and apoptosis, making it a valuable compound for research and therapeutic applications.

Activité Biologique

N-acetylsphingosine, also known as C2-ceramide, is a bioactive sphingolipid that plays significant roles in various cellular processes, including apoptosis, cellular differentiation, and immune response modulation. This article delves into the biological activities of N-acetylsphingosine, supported by research findings and case studies.

N-acetylsphingosine is a short-chain ceramide derived from sphingomyelin through the action of sphingomyelinase. Its structure allows it to act as an intracellular signaling molecule, influencing various biological pathways. The metabolism of N-acetylsphingosine involves its conversion to other sphingolipids, which can further modulate cellular functions.

1. Inhibition of Neutrophil Activity

Research indicates that N-acetylsphingosine inhibits superoxide generation in neutrophils. A study demonstrated that at concentrations of 1-20 µM, N-acetylsphingosine inhibited calcium influx and superoxide release when neutrophils were activated with fMet-Leu-Phe. The IC50 for inhibiting phorbol ester-induced superoxide release was found to be approximately 5 µM .

Table 1: Inhibition of Neutrophil Superoxide Generation by N-Acetylsphingosine

| Concentration (µM) | Effect on Superoxide Generation | IC50 (µM) |

|---|---|---|

| 1 | Potentiation | - |

| >1 | Inhibition | 5 |

| 20 | Significant Inhibition | - |

2. Role in Apoptosis and Cell Differentiation

N-acetylsphingosine has been shown to influence apoptosis in various cell types. It acts as a second messenger in signaling pathways that lead to programmed cell death. Specifically, it has been implicated in the inhibition of skin carcinomas without affecting papillomas, suggesting a selective action in cancer biology .

3. Effects on Calcium Signaling

The compound's ability to modulate calcium signaling is particularly noteworthy. While it inhibited calcium influx in activated neutrophils, sphingosine (a related compound) was found to enhance calcium entry. This dichotomy highlights the complex role that different sphingolipids play in cellular signaling pathways .

Case Study: Skin Carcinoma Inhibition

A notable case study explored the effects of N-acetylsphingosine on skin carcinomas in animal models. The results indicated that treatment with this compound led to a significant reduction in tumor size and incidence rates compared to controls, underscoring its potential therapeutic applications in oncology .

Case Study: Immune Response Modulation

Another study investigated the impact of N-acetylsphingosine on immune responses during inflammation. Mice treated with N-acetylsphingosine showed a marked decrease in inflammatory markers and neutrophil infiltration at sites of injury, suggesting its utility as an anti-inflammatory agent .

The mechanisms through which N-acetylsphingosine exerts its biological effects involve several pathways:

- Activation of Protein Phosphatases: It appears to activate type 2A protein phosphatases, which may inhibit calcium influx by deactivating calcium entry factors.

- Modulation of Sphingolipid Metabolism: By influencing the balance between different sphingolipids, N-acetylsphingosine can alter cell fate decisions such as survival versus apoptosis.

Propriétés

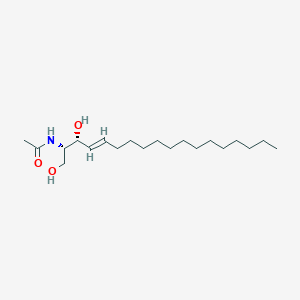

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTCBVOJNNKFKC-QUDYQQOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016802 | |

| Record name | N-Acetylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3102-57-6 | |

| Record name | C2-Ceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylsphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-C18-SPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YTC7R47CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.